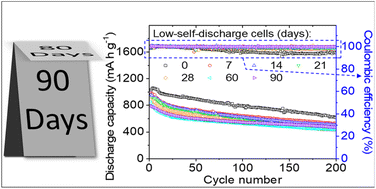A low-self-discharge high-loading polysulfide cathode design for lithium–sulfur cells†
Journal of Materials Chemistry A Pub Date: 2023-11-01 DOI: 10.1039/D3TA05632E
Abstract
Lithium–sulfur batteries are a promising energy storage system with high energy density. However, during prolonged storage, they are prone to rapid capacity-fade, which is caused by severe self-discharge. This significantly shortens batteries' shelf life and impairs their long-term performance. This self-discharge effect has rarely been discussed in the literature. In this study, we develop a low-self-discharge polysulfide cathode with a carbonized electrospun nanofiber substrate. This cathode design achieves a high areal sulfur loading (4.03 mg cm−2) and a high sulfur content (66.8 wt%), while maintaining a low capacity-fade rate (0.26% per day) over a long storage time (90 days). In addition to the high capacity retention, it also maintains high lithium-ion diffusion coefficients after long-term storage. As a result, the rested low-self-discharge polysulfide cathode achieves a long cycle life (200 cycles) with stable electrochemistry. We further evaluate the long-term low-self-discharge performance of our lithium–sulfur cell via a series of quantitative analyses and performance analyses of the self-discharge behavior of the high-loading polysulfide cathode. The results provide key insights into the electrochemistry that occurs during the long-term storage of lithium–sulfur cells and into the low-self-discharge behavior of our designed cathode.


Recommended Literature
- [1] Regulating supramolecular interactions in dimeric macrocycles†
- [2] Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids
- [3] Solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates†
- [4] Structural colored fiber fabricated by a facile colloid self-assembly method in micro-space†
- [5] Progress on photocatalytic semiconductor hybrids for bacterial inactivation
- [6] Site-selective immobilisation of functional enzymes on to polystyrene nanoparticles†‡
- [7] A synergistic vertical graphene skeleton and S–C shell to construct high-performance TiNb2O7-based core/shell arrays†
- [8] Procedure-dependent construction of two isomers of trimeric self-assembled boronic esters†
- [9] A new method for detecting decomposition products in anaesthetic chloroform
- [10] Excitation pathway and temperature dependent luminescence in color tunable Ba5Gd8Zn4O21:Eu3+ phosphors

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 17049-50-2
-
CAS no.: 182823-26-3
-
CAS no.: 129212-21-1









